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molecular formula C15H11FO B7812763 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one

3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one

Cat. No. B7812763
M. Wt: 226.24 g/mol
InChI Key: NYSCQZARWVHQBE-UHFFFAOYSA-N
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Patent
US05428027

Procedure details

To a mechanically stirred solution of 5.0 g NaOH in 35 ml H2O and 25 ml EtOH at 15° C. was added 12.0 g (0.100 mole) of acetophenone and 12.4 g (0.100 mole) of 4-fluorobenzaldehyde. After a brief exotherm to 25° C., the temperature returned to 15° C., and the cooling bath was removed. The reaction mixture was stirred at room temperature for 1.5 hour, and the thick slurry was transferred to a beaker to cool overnight at 10° C. This mixture was filtered, and the solids were washed with distilled H2O until the washings were neutral to litmus. Upon drying in vacuo, 20.8 g of a pale yellow solid was obtained, m.p. 86°-87° C. IR (Nujol): 1660, 1605, 1590, 1580 cm-1. 1H NMR (200 MHz, CDCl3): δ 7.12 (d, J=16 Hz, 1H), 7.42-7.68 (m, 7H), 7.78 (d, J=16 Hz, 1H), 8.02 (m, 2H).
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)(=[O:5])[CH3:4].[F:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][CH:14]=1>O.CCO>[F:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=[CH:4][C:3]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)=[O:5])=[CH:15][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
12 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
12.4 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
35 mL
Type
solvent
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to 25° C.
CUSTOM
Type
CUSTOM
Details
returned to 15° C.
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to cool overnight at 10° C
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
This mixture was filtered
WASH
Type
WASH
Details
the solids were washed with distilled H2O until the washings
CUSTOM
Type
CUSTOM
Details
Upon drying in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=CC(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20.8 g
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05428027

Procedure details

To a mechanically stirred solution of 5.0 g NaOH in 35 ml H2O and 25 ml EtOH at 15° C. was added 12.0 g (0.100 mole) of acetophenone and 12.4 g (0.100 mole) of 4-fluorobenzaldehyde. After a brief exotherm to 25° C., the temperature returned to 15° C., and the cooling bath was removed. The reaction mixture was stirred at room temperature for 1.5 hour, and the thick slurry was transferred to a beaker to cool overnight at 10° C. This mixture was filtered, and the solids were washed with distilled H2O until the washings were neutral to litmus. Upon drying in vacuo, 20.8 g of a pale yellow solid was obtained, m.p. 86°-87° C. IR (Nujol): 1660, 1605, 1590, 1580 cm-1. 1H NMR (200 MHz, CDCl3): δ 7.12 (d, J=16 Hz, 1H), 7.42-7.68 (m, 7H), 7.78 (d, J=16 Hz, 1H), 8.02 (m, 2H).
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)(=[O:5])[CH3:4].[F:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][CH:14]=1>O.CCO>[F:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=[CH:4][C:3]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)=[O:5])=[CH:15][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
12 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
12.4 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
35 mL
Type
solvent
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to 25° C.
CUSTOM
Type
CUSTOM
Details
returned to 15° C.
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to cool overnight at 10° C
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
This mixture was filtered
WASH
Type
WASH
Details
the solids were washed with distilled H2O until the washings
CUSTOM
Type
CUSTOM
Details
Upon drying in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=CC(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20.8 g
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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